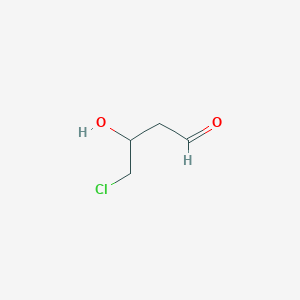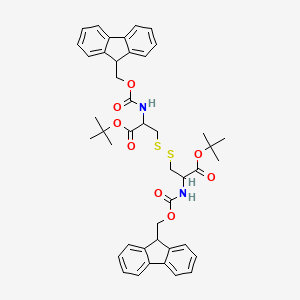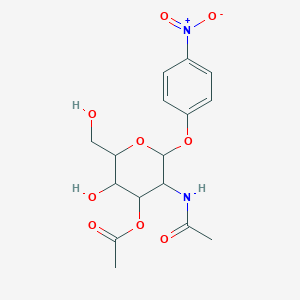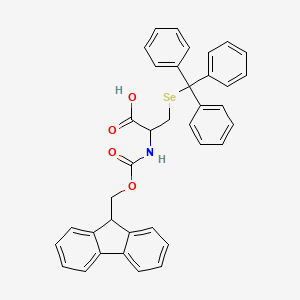
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it useful in industrial, medical, and scientific research contexts. The compound is characterized by the presence of both amino and guanidine groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure. The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the resulting free amines are concentrated and purified by distillation, yielding the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps to ensure the quality and purity of the final product. The use of advanced distillation techniques and quality control measures ensures that the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of substituted amines or guanidines.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has a wide range of applications in scientific research:
Biology: The compound serves as a chelating agent in coordination chemistry and is used in the preparation of catalysts.
Industry: The compound is used in the production of adhesives, sealants, and other industrial products.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its interaction with various molecular targets. The amino and guanidine groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it effective in catalysis and as a cross-linking agent. The compound’s reactivity is attributed to the presence of multiple reactive sites, which enable it to participate in a variety of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the guanidine group.
Ethylenediamine: Contains fewer amino groups and lacks the guanidine group.
Triethylenetetramine: Contains more amino groups but lacks the guanidine group.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is unique due to the presence of both amino and guanidine groups, which enhance its reactivity and versatility. This makes it more effective in applications requiring strong coordination and cross-linking capabilities compared to similar compounds .
Propiedades
Número CAS |
85480-72-4 |
|---|---|
Fórmula molecular |
C6H17N7 |
Peso molecular |
187.25 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |
InChI |
InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |
Clave InChI |
DNXKUFJLCGWUGV-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)N.C(#N)N=C(N)N |
Números CAS relacionados |
50862-68-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)

![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)




![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)



